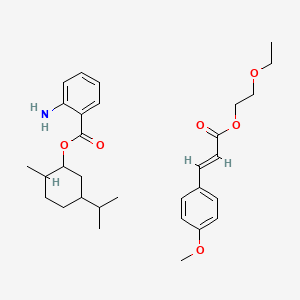
Maxafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maxafil is a chemical compound with the CAS number 78065-42-6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Maxafil involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:
Synthetic Routes: The preparation of this compound typically involves multi-step organic synthesis, starting from readily available precursors. The process may include reactions such as alkylation, acylation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality.
Chemical Reactions Analysis
Maxafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Maxafil has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific medical conditions. Its pharmacological properties are being explored in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of Maxafil involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cellular metabolism, signal transduction, and gene expression. .
Comparison with Similar Compounds
Maxafil can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as sildenafil, tadalafil, and vardenafil share structural similarities with this compound. These compounds are known for their use in treating erectile dysfunction and other medical conditions.
Uniqueness: this compound’s unique properties, such as its specific binding affinity and pharmacokinetic profile, distinguish it from other similar compounds.
Properties
CAS No. |
78065-42-6 |
|---|---|
Molecular Formula |
C31H43NO6 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;(2-methyl-5-propan-2-ylcyclohexyl) 2-aminobenzoate |
InChI |
InChI=1S/C17H25NO2.C14H18O4/c1-11(2)13-9-8-12(3)16(10-13)20-17(19)14-6-4-5-7-15(14)18;1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-7,11-13,16H,8-10,18H2,1-3H3;4-9H,3,10-11H2,1-2H3/b;9-6+ |
InChI Key |
RGEMNJVOIALBCU-RRJFPGPQSA-N |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















